molecular formula C24H30O11 B12292936 [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B12292936
M. Wt: 494.5 g/mol
InChI Key: KVRQGMOSZKPBNS-BQYQJAHWSA-N
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Description

It is primarily isolated from the roots of the medicinal plant Andrographis paniculata, which belongs to the Acanthaceae family . This compound has garnered attention due to its potential therapeutic properties and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Curvifloruside F can be synthesized through a series of chemical reactions involving the precursor compounds found in Andrographis paniculata. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of Curvifloruside F involves large-scale extraction from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted material is then subjected to various purification processes, including high-performance liquid chromatography (HPLC), to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Curvifloruside F undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Curvifloruside F can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Curvifloruside F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Curvifloruside F involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Curvifloruside F is structurally similar to other iridoid glycosides, such as:

  • Andrographidine A
  • Andrographidine F
  • 6-Epi-8-O-acetylharpagide
  • Andrographolide

Uniqueness: Curvifloruside F stands out due to its unique combination of functional groups and its specific biological activities. Unlike some of its analogs, Curvifloruside F has shown a broader range of therapeutic effects, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H30O11

Molecular Weight

494.5 g/mol

IUPAC Name

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+

InChI Key

KVRQGMOSZKPBNS-BQYQJAHWSA-N

Isomeric SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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